N-cyclohexyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide
Overview
Description
N-cyclohexyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide is a complex organic compound that features a sulfonamide group, a cyclohexyl ring, and a pyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide typically involves the reaction of a benzenesulfonamide derivative with a cyclohexylamine and a pyrrolidinone derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like 1,4-dioxane, with the reaction being carried out under reflux .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
N-cyclohexyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for N-cyclohexyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the cyclohexyl and pyrrolidinyl groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides with different substituents, such as N-cyclohexyl-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide .
Uniqueness
What sets N-cyclohexyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide apart is its unique combination of a cyclohexyl ring and a pyrrolidinyl moiety, which can influence its biological activity and chemical reactivity in ways that are distinct from other sulfonamides .
Properties
IUPAC Name |
N-cyclohexyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c21-18(19-13-7-8-14-19)15-20(16-9-3-1-4-10-16)24(22,23)17-11-5-2-6-12-17/h2,5-6,11-12,16H,1,3-4,7-10,13-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUSUZMGPCNDFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)N2CCCC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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